molecular formula C8H7ClN4S B2467489 N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine CAS No. 21123-47-7

N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B2467489
CAS No.: 21123-47-7
M. Wt: 226.68
InChI Key: NEIFCGOCRPXVJK-UHFFFAOYSA-N
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Description

N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is a heterocyclic compound that features a thiadiazole ring substituted with a 4-chlorophenyl group. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .

Scientific Research Applications

N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: N2-(4-Chlorophenyl)-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substitution pattern and the presence of both amino and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .

Properties

IUPAC Name

2-N-(4-chlorophenyl)-1,3,4-thiadiazole-2,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c9-5-1-3-6(4-2-5)11-8-13-12-7(10)14-8/h1-4H,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIFCGOCRPXVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=C(S2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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